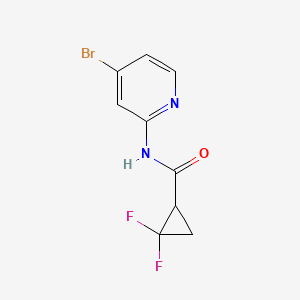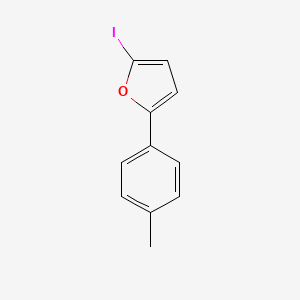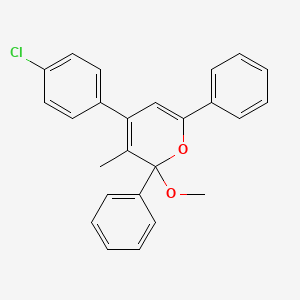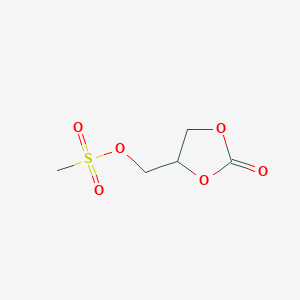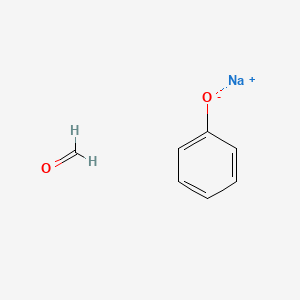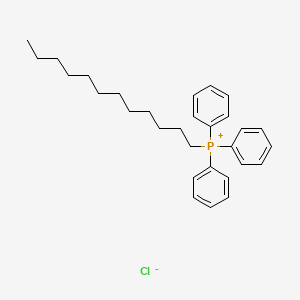
Dodecyl(triphenyl)phosphanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl(triphenyl)phosphanium;chloride is an organophosphorus compound with the chemical formula C30H40ClP. It is a quaternary phosphonium salt, characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to a triphenylphosphine moiety. This compound is known for its lipophilic properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl(triphenyl)phosphanium;chloride can be synthesized through the reaction of triphenylphosphine with dodecyl chloride. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, under reflux conditions. The general reaction scheme is as follows:
P(C6H5)3+C12H25Cl→C12H25P(C6H5)3Cl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl(triphenyl)phosphanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to triphenylphosphine and dodecyl chloride.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Triphenylphosphine oxide and dodecyl alcohol.
Reduction: Triphenylphosphine and dodecyl chloride.
Substitution: Dodecyl(triphenyl)phosphanium hydroxide or alkoxide derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecyl(triphenyl)phosphanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane dynamics due to its lipophilic nature.
Medicine: Investigated for its potential use in drug delivery systems targeting mitochondria.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of dodecyl(triphenyl)phosphanium;chloride involves its interaction with biological membranes. The lipophilic dodecyl group allows the compound to insert into lipid bilayers, while the triphenylphosphine moiety can interact with various molecular targets. This dual functionality makes it effective in disrupting membrane integrity and facilitating the transport of other molecules across the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decyl(triphenyl)phosphanium;chloride: Similar structure but with a ten-carbon alkyl chain.
Hexadecyl(triphenyl)phosphanium;chloride: Contains a sixteen-carbon alkyl chain.
Triphenylphosphine oxide: Lacks the alkyl chain but shares the triphenylphosphine core.
Uniqueness
Dodecyl(triphenyl)phosphanium;chloride is unique due to its optimal chain length, which balances lipophilicity and membrane interaction capabilities. This makes it particularly effective in applications requiring membrane insertion and transport.
Eigenschaften
CAS-Nummer |
84902-22-7 |
|---|---|
Molekularformel |
C30H40ClP |
Molekulargewicht |
467.1 g/mol |
IUPAC-Name |
dodecyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C30H40P.ClH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZOKWYSXFTXBLSG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


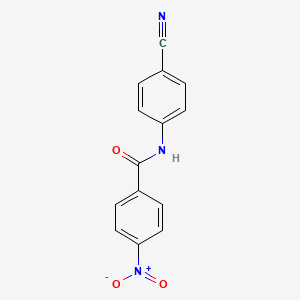
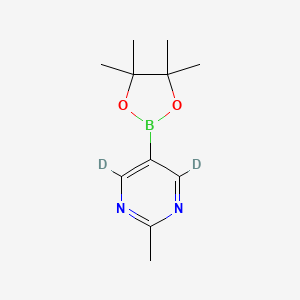
![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)
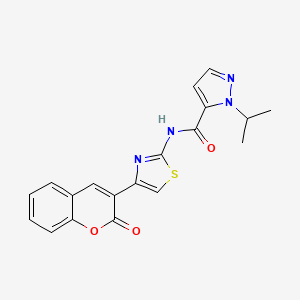
![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)
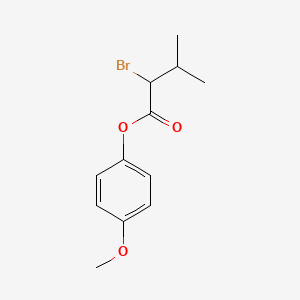
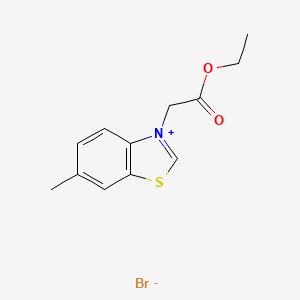

![N-(3,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14132080.png)
